molecular formula C19H17N5O B4438608 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline

8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Cat. No.: B4438608
M. Wt: 331.4 g/mol
InChI Key: RGNSJOVGOZEJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline (CAS 912900-19-7) is a synthetic organic compound with a molecular formula of C19H17N5O and a molecular weight of 331.4 g/mol . This molecule features a quinoline scaffold linked via an ether bridge to a 1-(2,4-dimethylphenyl)-1H-tetrazole group, a structural motif of significant interest in medicinal chemistry. Tetrazole-containing compounds are well-known in pharmaceutical research for their metabolic stability and ability to mimic carboxylic acid functional groups, which can be critical for target binding and optimizing the pharmacokinetic properties of drug candidates . The specific structural features of this compound suggest potential for application in various research areas, including the development of novel therapeutic agents and as a key intermediate in synthetic chemistry programs. Researchers can leverage this compound to explore structure-activity relationships, particularly in programs targeting conditions where quinoline and tetrazole derivatives have shown activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

8-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-8-9-16(14(2)11-13)24-18(21-22-23-24)12-25-17-7-3-5-15-6-4-10-20-19(15)17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNSJOVGOZEJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The tetrazole ring can be introduced through a cycloaddition reaction involving azides and nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The tetrazole ring may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Tetrazole vs. Oxadiazole Derivatives

The replacement of the tetrazole ring in the target compound with a 1,2,4-oxadiazole (as in ) reduces metabolic stability due to oxadiazole’s susceptibility to hydrolysis.

Comparison with Pyrazoloquinolines

Pyrazoloquinolines (e.g., ) lack the tetrazole moiety but incorporate fused pyrazole rings, which can enhance planarity and intercalation into DNA—a mechanism relevant to anticancer activity. However, their synthetic routes are often more complex, requiring precise control over cyclization steps .

Pharmacological Potential

  • Target Compound : The 2,4-dimethylphenyl group may enhance binding to angiotensin II receptors (a common target for tetrazole-based antihypertensives) by filling hydrophobic pockets .
  • AZ10024306 : Its biphenyl-tetrazole motif is critical for inhibiting TGF-β signaling, but the larger structure may limit blood-brain barrier penetration .

Biological Activity

The compound 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a novel hybrid molecule that combines the structural features of quinoline and tetrazole. This combination has attracted interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and cancer cell lines, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}

This structure features a quinoline moiety linked to a tetrazole ring through a methoxy group, which may influence its interaction with biological targets.

Antimalarial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimalarial properties. For example, a series of 8-aminoquinoline derivatives linked to tetrazole rings demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The most active compounds in this series showed IC50 values in the low micromolar range, indicating strong potential for therapeutic use against malaria .

Table 1: Antimalarial Activity of Related Compounds

CompoundIC50 (µM)Linker Type
Compound A2.51Ethyl side chain
Compound B7.05Phenyl side chain
Compound C15.98Aliphatic chain

Anticancer Activity

In addition to antimalarial effects, the compound's anticancer potential has been explored. A study evaluating similar quinoline derivatives found that they inhibited the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. The mechanism involved the downregulation of key proteins in the PI3K/AKT/mTOR signaling pathway .

Table 2: Anticancer Activity Against Colorectal Cancer Cells

CompoundCell LineIC50 (µM)Mechanism of Action
8-Methoxy-2,5-dimethylquinolineHCT11610.5PI3K/AKT/mTOR inhibition
8-Methoxy-2,5-dimethylquinolineCaco-212.3Induction of apoptosis

Case Study 1: Antimalarial Efficacy

A recent investigation assessed the antimalarial efficacy of a series of quinoline-tetrazole hybrids. Among these, one derivative exhibited an IC50 value of 2.51 µM against P. falciparum, suggesting that structural modifications significantly enhance activity compared to traditional antimalarials like chloroquine .

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer effects of related compounds on colorectal cancer cells. The findings revealed that these compounds not only inhibited cell growth but also triggered apoptotic pathways through mitochondrial membrane potential disruption and activation of caspases .

Q & A

Q. What are the established synthetic routes for 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Suzuki–Miyaura coupling for forming the quinoline-tetrazole linkage, as demonstrated in analogous compounds .
  • Condensation reactions using precursors like substituted tetrazoles and halogenated quinolines under reflux conditions (e.g., acetone or THF with potassium carbonate as a base) .
  • Purification via recrystallization (e.g., ethyl acetate) or column chromatography (silica gel with CH₂Cl₂/hexane mixtures) to achieve >95% purity, monitored by TLC or HPLC .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key methods include:

  • X-ray crystallography to determine bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the crystal lattice) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess stereochemistry .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. How do substituents on the tetrazole and quinoline moieties influence solubility and reactivity?

  • The 2,4-dimethylphenyl group on the tetrazole enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .
  • The methoxy linker between tetrazole and quinoline increases rotational flexibility, potentially affecting binding interactions .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis, and what catalysts are most effective?

  • Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% compared to conventional reflux .
  • Palladium catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling efficiency, while KI acts as a co-catalyst in nucleophilic substitutions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dehalogenated intermediates) that interfere with assays .
  • Substituent variability : Compare analogues (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) models binding to enzymes like topoisomerase II, highlighting key interactions:
  • Tetrazole nitrogen atoms with catalytic residues (e.g., Asp543 in human topoisomerase IIα) .
  • Quinoline’s aromatic system for π-π stacking in hydrophobic pockets .
    • Hirshfeld surface analysis evaluates intermolecular forces in crystallized forms, correlating with stability and bioavailability .

Q. How do pH and temperature affect the compound’s stability in biological assays?

  • pH-dependent degradation : The tetrazole ring is stable at pH 7.4 but hydrolyzes in acidic conditions (pH < 4), forming carboxylic acid derivatives .
  • Thermal stability : DSC (Differential Scanning Calorimetry) shows decomposition above 250°C, suggesting storage at ≤−20°C for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Reactant of Route 2
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8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.